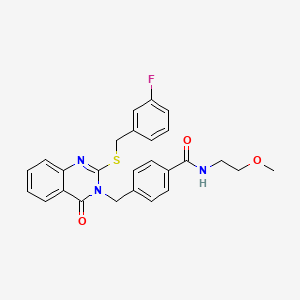![molecular formula C11H11NO3S B2780881 Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate CAS No. 2380034-80-8](/img/structure/B2780881.png)
Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate, also known as Furanone, is a synthetic organic compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. Furanone has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. The compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has several advantages as a research tool. The compound is relatively easy to synthesize and purify, and its purity can be confirmed using NMR and mass spectrometry. Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate is also stable under normal laboratory conditions, making it suitable for long-term storage. However, Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has some limitations as a research tool. The compound is not very soluble in water, which can limit its use in aqueous-based experiments. Additionally, Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate. One direction is to further investigate the compound's mechanism of action and signaling pathways. Another direction is to study the compound's potential therapeutic applications in vivo. Additionally, future research could focus on developing new derivatives of Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate with improved solubility and efficacy. Finally, Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate could be studied in combination with other drugs to determine potential synergistic effects.
Synthesemethoden
The synthesis of Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate involves the reaction of 2-(furan-3-yl)thiophene-4-carbaldehyde with methyl isocyanate in the presence of a catalyst. The reaction yields Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate, which is purified by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate has been demonstrated to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-5-10-4-9(7-16-10)8-2-3-15-6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURZVMGPOYOAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)
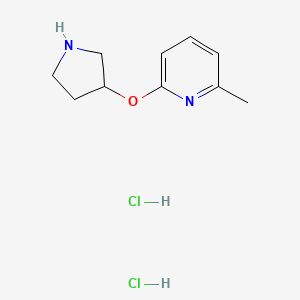
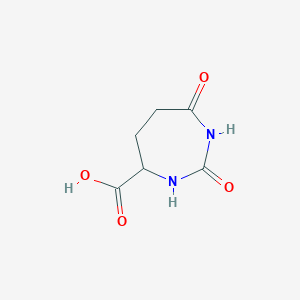
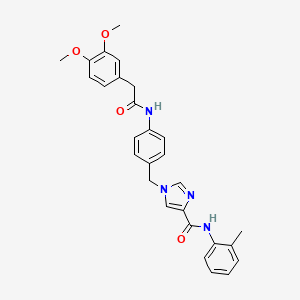
![N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)

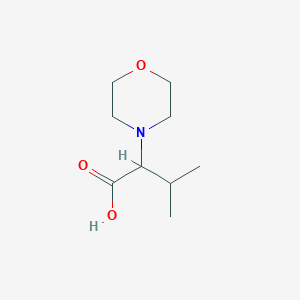
![2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine](/img/structure/B2780813.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2780814.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2780816.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2780817.png)
![2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2780819.png)
